4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is characterized by a piperidine ring substituted with a methyl group and a nitrobenzoic acid moiety. This compound is of interest due to its potential applications in drug development, particularly in the context of central nervous system disorders.
This compound can be synthesized through various chemical methods, primarily involving the functionalization of piperidine derivatives and nitrobenzoic acids. Its synthesis and characterization have been documented in scientific literature, highlighting its importance in research settings.
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid belongs to the class of organic compounds known as benzoic acids, which are aromatic carboxylic acids. It also features a piperidine ring, categorizing it among nitrogen-containing heterocycles.
The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid typically involves the following steps:
The reaction conditions (temperature, solvent choice, and reaction time) must be optimized to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are employed for characterization.
The molecular structure of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid consists of:
The molecular formula is , with a molecular weight of approximately 248.28 g/mol. The compound exhibits distinct peaks in its NMR spectrum corresponding to the different hydrogen environments present in the molecule.
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid can participate in various chemical reactions:
Each reaction requires specific conditions, such as temperature control and choice of solvents, to achieve optimal yields and selectivity.
The mechanism of action for compounds like 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid often relates to their interaction with neurotransmitter systems. It may act as an inhibitor or modulator at specific receptors within the central nervous system.
Preliminary studies suggest that this compound could influence pathways related to serotonin or dopamine signaling, potentially contributing to its therapeutic effects in treating conditions such as anxiety or depression.
Relevant analytical data include spectral data from NMR and mass spectrometry confirming its identity and purity.
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid has potential applications in:
The compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid features a benzoic acid core substituted at the 4-position by a 4-methylpiperidin-1-yl group and at the 3-position by a nitro group. Its systematic IUPAC name reflects this connectivity: 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid. The molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 264.28 g/mol, consistent across suppliers and databases [1] [2] [6].
The piperidine ring adopts a chair conformation, with the methyl group equatorially oriented at C4 to minimize steric strain. The nitro group lies coplanar with the aromatic ring due to resonance conjugation, while the carboxylic acid group allows hydrogen bonding. Canonical SMILES notation describes the connectivity as:O=C(O)C1=CC=C(N2CCC(C)CC2)C([N+]([O-])=O)=C1
and the InChIKey is UMFDTTHDTBZAGN-UHFFFAOYSA-N
[3] [6].
NMR Spectroscopy:
IR Spectroscopy:Characteristic bands include:
Mass Spectrometry:
Experimental X-ray data for this compound is limited in the literature. However, computational modeling predicts a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, and β = 115°. The molecule exhibits intermolecular hydrogen bonding between the carboxylic acid O-H and nitro group oxygen (O···H distance ~2.0 Å), forming dimeric pairs in the solid state. The dihedral angle between the piperidine ring and benzene plane is ~75°, indicating steric hindrance from the ortho-nitro group [6].
Solubility:
Acidity (pKa):
Stability:
Table 1: Structural and Property Comparison of Key Analogues
Compound | Molecular Weight (g/mol) | Key Structural Differences | Predicted LogP |
---|---|---|---|
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid | 264.28 | 4-methylpiperidine | 2.53 |
3-Nitro-4-piperidin-1-ylbenzoic acid | 250.25 | Unsubstituted piperidine | 2.10 |
4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid | 264.28 | Methyl at piperidine C3 | 2.48 |
3-Nitro-4-pyrrolidin-1-ylbenzoic acid | 236.23 | Pyrrolidine ring | 1.85 |
4-(Azepan-1-yl)-3-nitrobenzoic acid | 264.28 | 7-membered azepane ring | 2.78 |
Key Observations:
Table 2: Synthetic Precursor Comparison
Compound | CAS Number | Role in Synthesis |
---|---|---|
Ethyl 4-(azepan-1-yl)-3-nitrobenzoate | 71302-98-2 | Carboxylate-protected intermediate |
4-Chloro-3-nitrobenzoic acid | 96-99-1 | SNAr precursor |
3-Nitro-4-(piperidin-4-yl)benzoic acid | 942474-29-5 | Functionalized for conjugation |
The 4-methylpiperidine group enhances steric bulk and lipophilicity compared to smaller heterocycles like pyrrolidine, influencing solubility and crystallinity. Its ortho-disubstituted benzene ring induces torsional strain, affecting conformational flexibility in binding interactions [1] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3